O=C(CSCC(O)=O)NC1=CC(Br)=CC=C1
. This notation provides a way to describe the structure of a chemical compound in a textual format.
2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid is an organic compound with the molecular formula C₁₀H₁₁BrN₁O₂S and a molecular weight of 292.16 g/mol. This compound is classified as an acetic acid derivative containing a bromophenyl group, a carbamoyl moiety, and a sulfanyl group. It is primarily utilized in organic synthesis and has potential applications in biological and medicinal research.
The synthesis of 2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid generally involves the reaction of 3-bromophenyl isocyanate with a suitable thiol in the presence of a base. A common method includes:
The molecular structure of 2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid features several functional groups that contribute to its chemical behavior:
2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid participates in various chemical reactions:
The mechanism of action for 2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid involves its interaction with biological targets:
The physical and chemical properties of 2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid include:
2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid has several notable applications:
This compound's diverse applications underscore its significance in both research and industrial contexts, warranting further investigation into its properties and potential uses.
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: